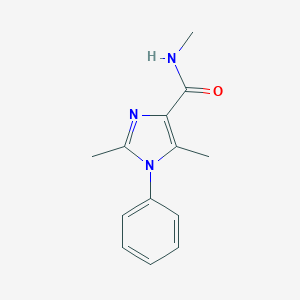
N'-(1,3-benzothiazol-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)oxamide, also known as BTO, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an oxamide group. BTO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
N'-(1,3-benzothiazol-2-yl)oxamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which can lead to altered cell signaling and regulation.
Biochemical and Physiological Effects:
N'-(1,3-benzothiazol-2-yl)oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(1,3-benzothiazol-2-yl)oxamide has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1,3-benzothiazol-2-yl)oxamide in laboratory experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, which makes it a promising candidate for further study. However, one limitation of using N'-(1,3-benzothiazol-2-yl)oxamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N'-(1,3-benzothiazol-2-yl)oxamide as a potential therapeutic agent.
Orientations Futures
There are several future directions for the study of N'-(1,3-benzothiazol-2-yl)oxamide. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of N'-(1,3-benzothiazol-2-yl)oxamide, as well as its potential side effects.
Méthodes De Synthèse
N'-(1,3-benzothiazol-2-yl)oxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with oxalyl chloride in the presence of triethylamine, or the reaction of 2-aminobenzothiazole with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-(1,3-benzothiazol-2-yl)oxamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation. N'-(1,3-benzothiazol-2-yl)oxamide has also been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Propriétés
Numéro CAS |
114354-20-0 |
|---|---|
Nom du produit |
N'-(1,3-benzothiazol-2-yl)oxamide |
Formule moléculaire |
C9H7N3O2S |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
N'-(1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-7(13)8(14)12-9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)(H,11,12,14) |
Clé InChI |
VQDHCBNTGMHIRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |
Synonymes |
Oxamide, 2-benzothiazolyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



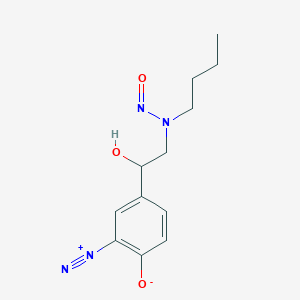
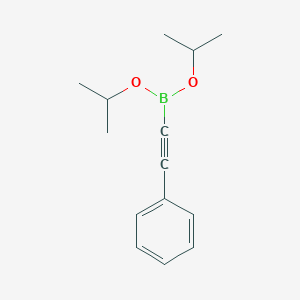
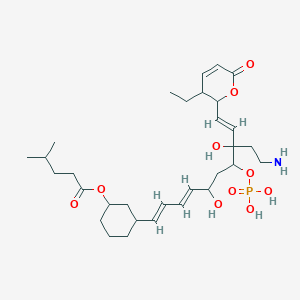

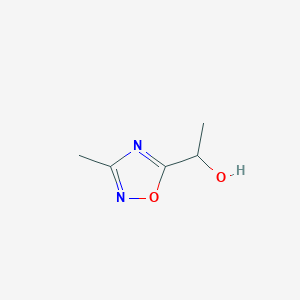
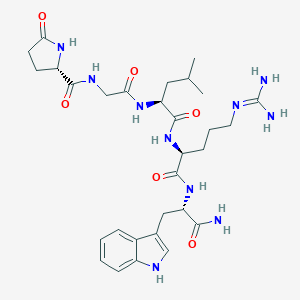
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)

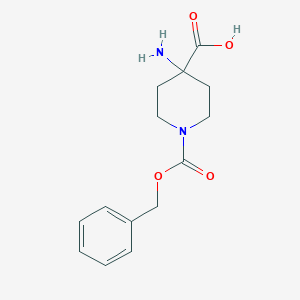
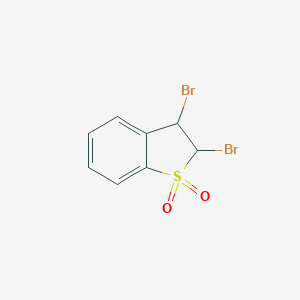
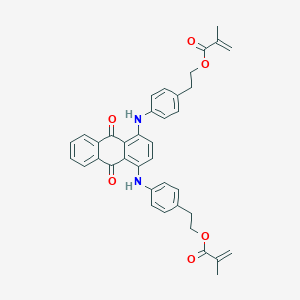

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
